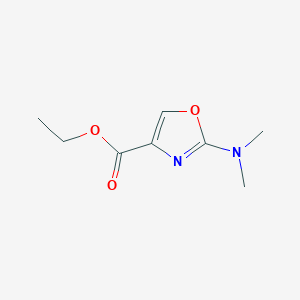

Ethyl 2-(dimethylamino)oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(dimethylamino)oxazole-4-carboxylate, also known as EDOC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in its ring structure. EDOC has been synthesized using various methods and has been found to have important biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

- Chiral 2-Aminoalkyloxazole-4-carboxylates Synthesis : This compound has been involved in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, highlighting its utility in producing esters without significant racemization, which is crucial for pharmaceutical synthesis and research in stereochemistry (Cox, Prager, & Svensson, 2003).

- Thiazolecarboxylic Acid Derivatives : It has played a role in the acylation processes to produce N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, underscoring its versatility in creating sulfonamide and ester derivatives for potential therapeutic applications (Dovlatyan et al., 2004).

Organic Synthesis and Molecular Transformations

- Palladium-Catalyzed Modifications : Demonstrated efficiency in palladium-catalyzed alkenylation, benzylation, and alkylation, offering a method for regioselective modification of ethyl oxazole-4-carboxylate with various halides, facilitating complex organic synthesis (Verrier, Hoarau, & Marsais, 2009).

- Block Copolymers Synthesis : Its derivatives have been used to synthesize block copolymers of poly(2-oxazoline)s and poly(meth)acrylates, demonstrating a crossover between cationic ring-opening polymerization and reversible addition-fragmentation chain transfer polymerization. This showcases its application in material science for developing novel polymeric materials (Krieg et al., 2012).

Pharmaceutical Research and Development

- Cytotoxic Activity Evaluation : It has been utilized in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines to test their cytotoxicity against various cancer cell lines, thereby playing a crucial role in the development of new anticancer drugs (Deady et al., 2005).

Bioconjugation Research

- EDC/sNHS-Mediated Bioconjugation : The compound has been involved in studies focusing on EDC/N-hydroxysulfosuccinimide-mediated bioconjugations for carboxylated peptides and small proteins, which is significant in the field of bioconjugate chemistry for drug development and biomolecular research (Totaro et al., 2016).

properties

IUPAC Name |

ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCHFNBJHACNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(dimethylamino)oxazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)